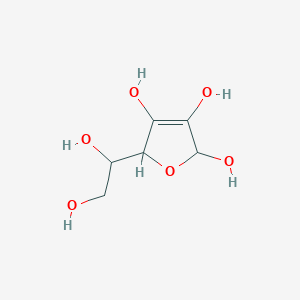
Hex-2-enofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-enofuranose is a compound that belongs to the class of furanoses, which are five-membered ring sugars This compound is characterized by the presence of a double bond between the second and third carbon atoms in the furanose ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-2-enofuranose can be synthesized through the non-catalytic dehydration of N-acetyl-D-glucosamine. This reaction is typically carried out in high-temperature water at temperatures ranging from 120°C to 220°C and pressures of 25 MPa. The reaction time varies between 7 to 39 seconds, and the highest yields of this compound are achieved under these conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deep eutectic solvents (DESs) such as choline chloride-based solvents. These solvents promote the selective dehydration of N-acetyl-D-glucosamine to produce this compound with high efficiency. The use of DESs is considered an environmentally friendly and cost-effective method for the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hex-2-enofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives.
Applications De Recherche Scientifique
Hex-2-enofuranose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Hex-2-enofuranose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
Hex-2-enofuranose can be compared with other similar compounds, such as:
2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose: This compound is structurally similar to this compound and shares similar chemical properties and applications.
3-acetamido-5-(1’,2’-dihydroxyethyl)furan: This compound is another derivative of N-acetyl-D-glucosamine and has similar applications in scientific research.
The uniqueness of this compound lies in its specific chemical structure and the presence of the double bond in the furanose ring, which imparts unique chemical properties and reactivity to the compound.
Propriétés
Numéro CAS |
184881-73-0 |
|---|---|
Formule moléculaire |
C6H10O6 |
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
5-(1,2-dihydroxyethyl)-2,5-dihydrofuran-2,3,4-triol |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5-11H,1H2 |
Clé InChI |
HZRIOVGGWJXVFP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C1C(=C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
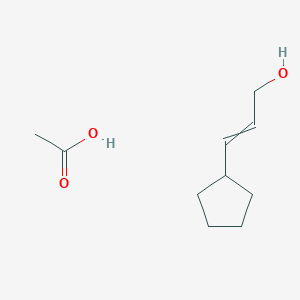
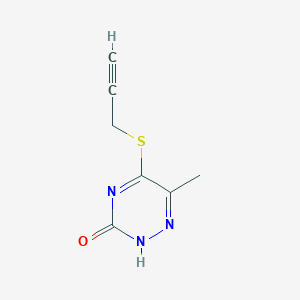
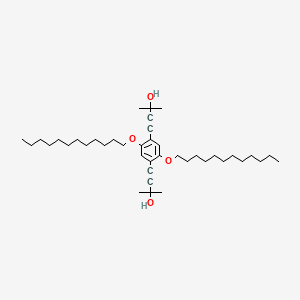
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


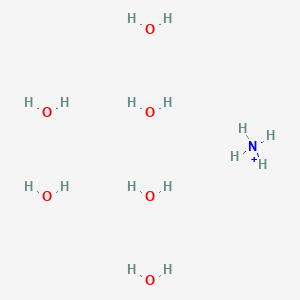

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
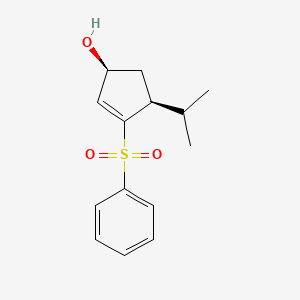
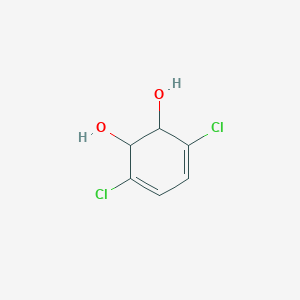
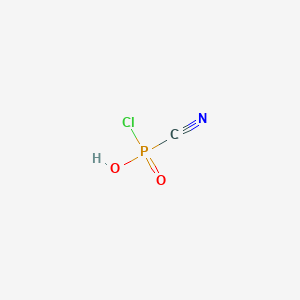
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
